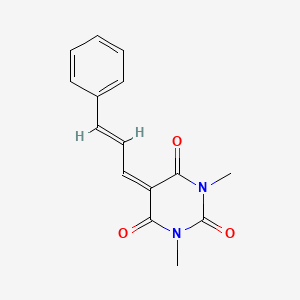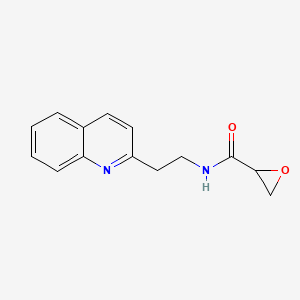
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide, also known as Q-VD-Oph, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Q-VD-Oph has been extensively studied for its ability to modulate caspase activity, making it a promising candidate for therapeutic interventions in various diseases.
Wirkmechanismus
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Caspases are a family of cysteine proteases that are activated in response to various stimuli, such as DNA damage or oxidative stress. Once activated, caspases cleave specific substrates, leading to apoptosis. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide inhibits caspase activity by binding to the active site of the enzyme, preventing substrate cleavage and subsequent apoptosis.
Biochemical and Physiological Effects:
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can inhibit caspase activity in a dose-dependent manner, with minimal toxicity to cells. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to lipopolysaccharide stimulation. In vivo studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can protect neurons from apoptosis in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its potent inhibition of caspase activity, making it a useful tool for studying the role of caspases in various biological processes. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its lack of selectivity for specific caspases, which may limit its use in certain experiments. Additionally, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have off-target effects on other enzymes, such as cathepsin B, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide. One potential avenue is the development of more selective caspase inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another direction is the investigation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanisms of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide's anti-inflammatory effects and its potential applications in inflammatory diseases. Overall, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has significant potential for further research and development in various fields of scientific research.
Synthesemethoden
The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves the reaction of 2-quinolinecarboxaldehyde and N-(2-bromoethyl)oxirane-2-carboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide as a white solid. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to inhibit tumor growth by preventing apoptosis of cancer cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to protect neurons from apoptosis, potentially slowing the progression of these diseases. In inflammation, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-quinolin-2-ylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSFKOBUVXBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)
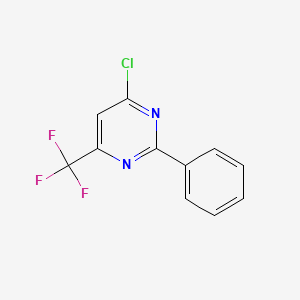
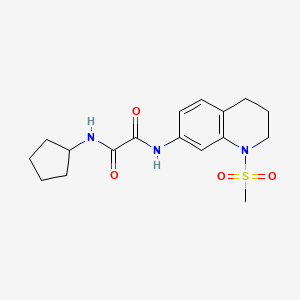
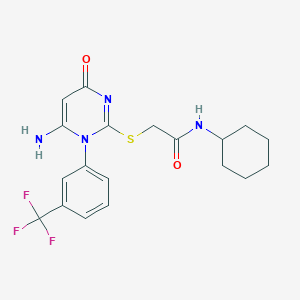
![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)
![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)
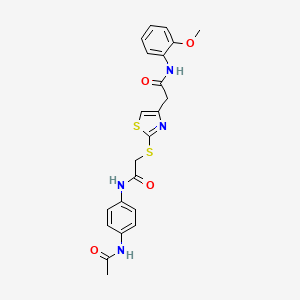
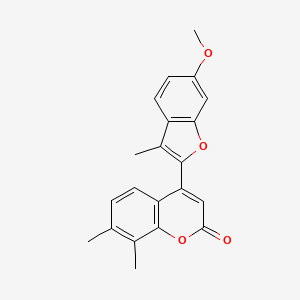

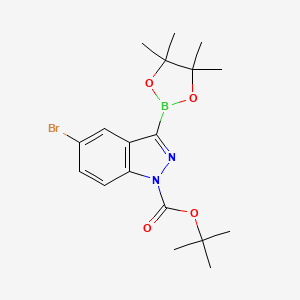
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)
